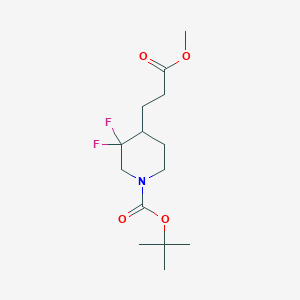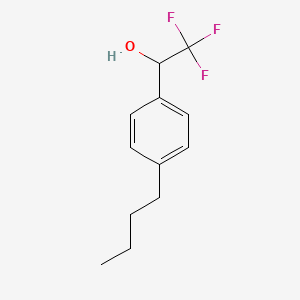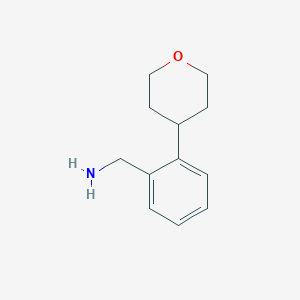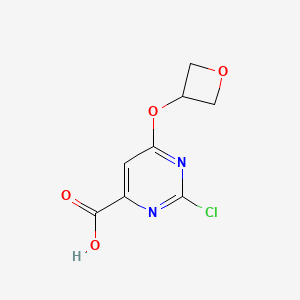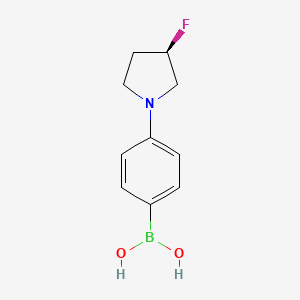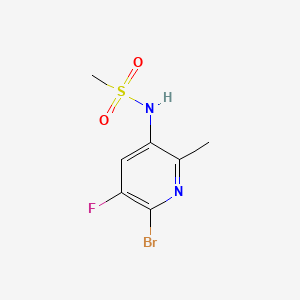
N-(6-Bromo-5-fluoro-2-methyl-3-pyridinyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-bromo-5-fluoro-2-methylpyridin-3-yl)methanesulfonamide is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of bromine, fluorine, and a methanesulfonamide group attached to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromo-5-fluoro-2-methylpyridin-3-yl)methanesulfonamide typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids in the presence of a palladium catalyst and a base such as potassium phosphate .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of more efficient catalysts, improved purification techniques, and scalable reaction setups. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
N-(6-bromo-5-fluoro-2-methylpyridin-3-yl)methanesulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: As mentioned, Suzuki-Miyaura coupling is a key reaction for synthesizing this compound.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium phosphate, used to facilitate the reactions.
Solvents: Organic solvents like toluene or dimethylformamide (DMF) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
科学研究应用
N-(6-bromo-5-fluoro-2-methylpyridin-3-yl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of N-(6-bromo-5-fluoro-2-methylpyridin-3-yl)methanesulfonamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context of its use.
相似化合物的比较
Similar Compounds
2-bromo-4-methylpyridine: A related pyridine derivative with similar structural features.
5-fluoro-2-methylpyridin-3-amine: Another compound with a fluorine and methyl group on the pyridine ring.
Uniqueness
Its specific structure allows for unique interactions with molecular targets, making it valuable for research and development in various fields .
属性
分子式 |
C7H8BrFN2O2S |
|---|---|
分子量 |
283.12 g/mol |
IUPAC 名称 |
N-(6-bromo-5-fluoro-2-methylpyridin-3-yl)methanesulfonamide |
InChI |
InChI=1S/C7H8BrFN2O2S/c1-4-6(11-14(2,12)13)3-5(9)7(8)10-4/h3,11H,1-2H3 |
InChI 键 |
AFBPREZYRVNICT-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=C(C=C1NS(=O)(=O)C)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


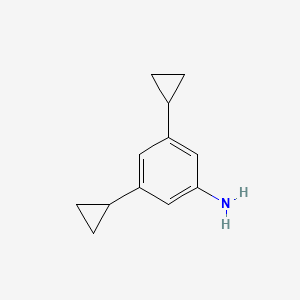

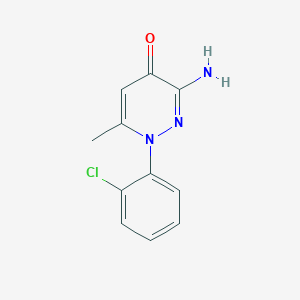
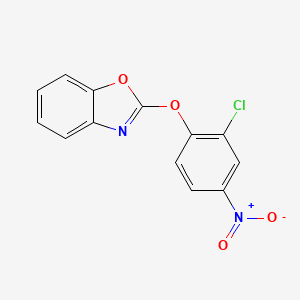
![[(3R,4S)-4-aminotetrahydropyran-3-yl] acetate;hydrochloride](/img/structure/B13900732.png)
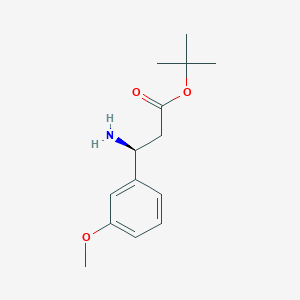
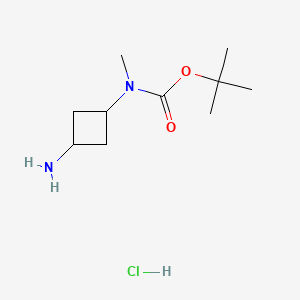
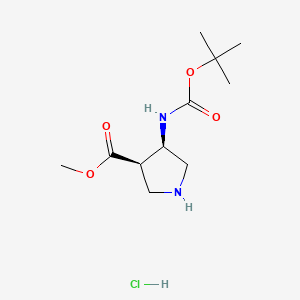
![Methyl 2-[5-(chloromethyl)oxolan-2-ylidene]acetate](/img/structure/B13900771.png)
